

VMY-2-95: A Preclinical Comparative Analysis for Neuropsychiatric Drug Development

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Compound of Interest

Compound Name: VMY-2-95

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data for **VMY-2-95**, a potent and selective $\alpha 4\beta 2$ nicotinic acetylcholine receptor (nAChR) antagonist, against relevant alternatives. The information is presented to facilitate an objective evaluation of its potential as a therapeutic agent for neuropsychiatric disorders such as depression and addiction.

Executive Summary

VMY-2-95 is a novel small molecule that demonstrates high affinity and selectivity for the $\alpha 4\beta 2$ nAChR. Preclinical studies highlight its potential as a central nervous system (CNS) active agent with good oral bioavailability and blood-brain barrier penetration. In a corticosterone-induced mouse model of depression, **VMY-2-95** exhibited significant antidepressant-like effects, comparable to the selective serotonin reuptake inhibitor (SSRI) fluoxetine. The mechanism of these effects appears to involve the upregulation of the PKA-CREB-BDNF signaling pathway. This guide synthesizes the available preclinical data, offering a side-by-side comparison with standard reference compounds to aid in the assessment of **VMY-2-95's** therapeutic potential.

Data Presentation

Table 1: In Vitro Receptor Binding and Potency

Compound	Target	IC50 (nM)	Selectivity vs. other nAChR subtypes
VMY-2-95	$\alpha 4\beta 2$ nAChR	0.049[1]	2 to 13,000-fold vs. $\alpha 2\beta 2$, $\alpha 2\beta 4$, $\alpha 3\beta 2$, $\alpha 3\beta 4$, $\alpha 4\beta 4$, and $\alpha 7$ [1]
Fluoxetine	SERT	0.8	N/A for nAChR

Note: Comparative in vitro data for other $\alpha 4\beta 2$ nAChR antagonists was not available in the provided search results. SERT - Serotonin Transporter.

Table 2: In Vivo Efficacy in a Mouse Model of Depression (Corticosterone-Induced)

Compound	Dose (mg/kg)	Effect on Immobility Time (Forced Swim Test)	Effect on Sucrose Preference
VMY-2-95	1, 3, 10	Significant reduction[2]	Significant increase[2]
Fluoxetine (Positive Control)	Not specified in abstract	Significant reduction[2]	Significant increase[2]

Table 3: Pharmacokinetic Profile in Rats (Oral Administration)

Compound	Dose (mg/kg)	Cmax ($\mu\text{g/mL}$)	Tmax (h)	Half-life (h)	AUC ($\mu\text{g}\cdot\text{h}\cdot\text{mL}$)	Brain Penetration
VMY-2-95-2HCl	3	0.56[1]	0.9[1]	8.98[1]	7.05[1]	Detected in brain, max concentration at 60 min[1]

Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)

Receptor binding assays are performed using cell membranes expressing the specific nicotinic acetylcholine receptor subtypes. A radiolabeled ligand with known affinity for the receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., **VMY-2-95**). The amount of radioligand displaced by the test compound is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

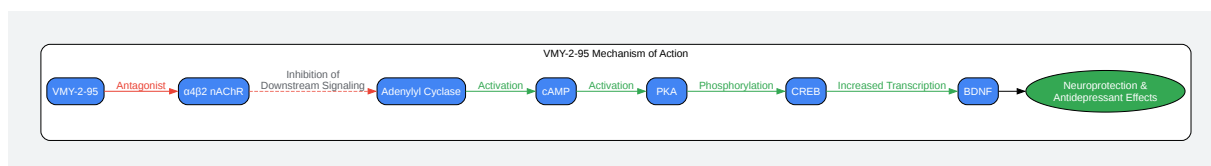
Corticosterone-Induced Depression Model in Mice

Adult male mice are subjected to chronic administration of corticosterone to induce a depressive-like phenotype. This is typically characterized by increased immobility in the forced swim test and tail suspension test, and anhedonia measured by a decrease in sucrose preference. Following the induction of the depressive state, animals are treated with **VMY-2-95**, a positive control (e.g., fluoxetine), or vehicle. Behavioral tests are then conducted to assess the antidepressant-like effects of the compounds.^[2]

Pharmacokinetic Study in Rats

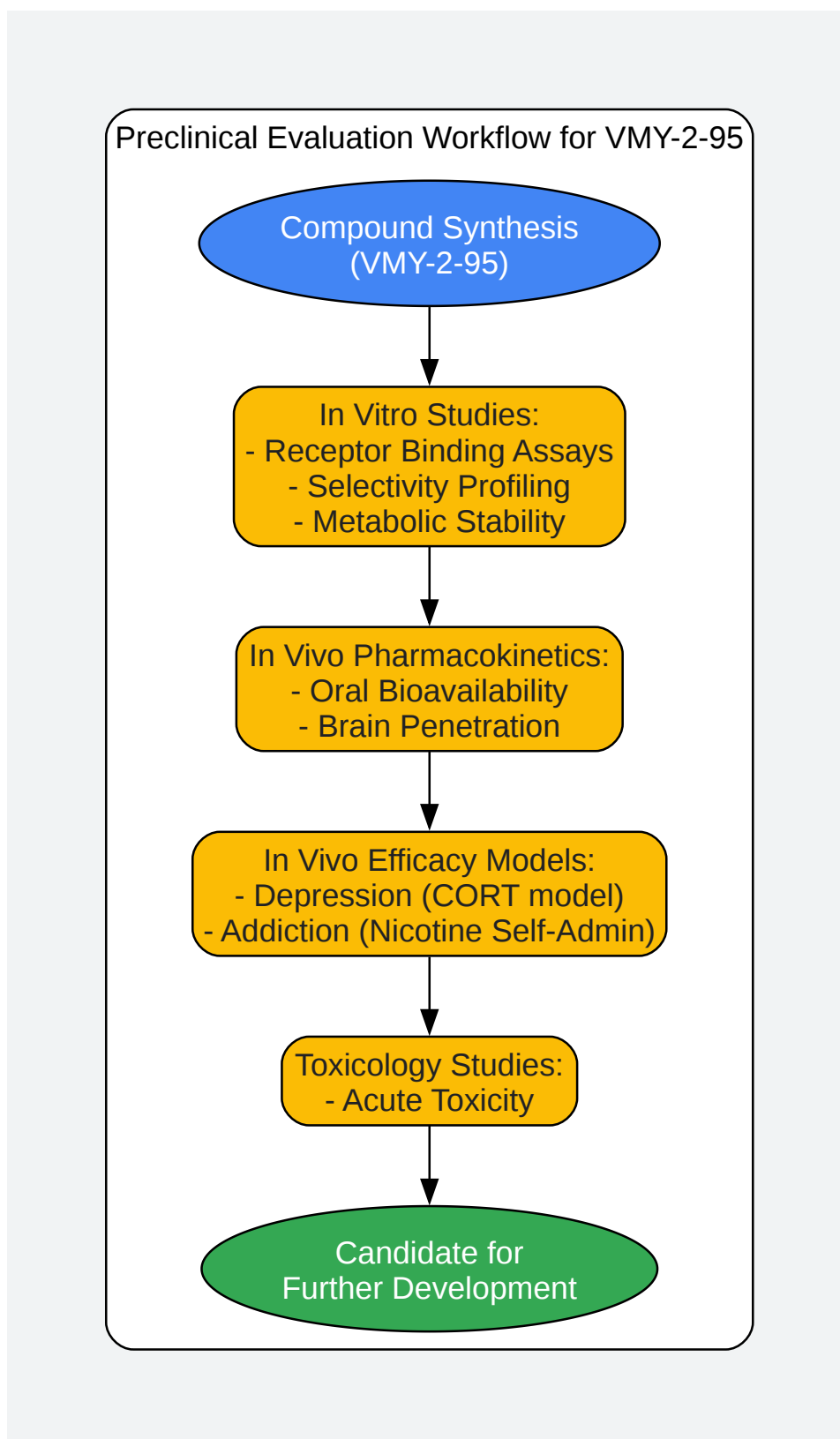
VMY-2-95·2HCl is administered orally to rats.^[1] Blood samples are collected at various time points post-administration. Plasma concentrations of **VMY-2-95** are determined using high-performance liquid chromatography (HPLC).^[1] For brain penetration studies, brain tissue is collected at specific time points, homogenized, and analyzed for drug concentration.^[1] Pharmacokinetic parameters such as C_{max}, T_{max}, half-life, and AUC are then calculated from the plasma concentration-time profile.^[1]

Mandatory Visualization



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Caption: Signaling pathway of **VMY-2-95**'s antidepressant-like effects.



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Caption: Experimental workflow for preclinical assessment of **VMY-2-95**.

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References

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- 2. Protective effects of VMY-2-95 on corticosterone-induced injuries in mice and cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]
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